Cas no 2229190-82-1 (2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione)

2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione
- EN300-2002341
- 2229190-82-1
-
- インチ: 1S/C8H13F3O3S/c1-7(2)5(3-4-15(7,13)14)6(12)8(9,10)11/h5-6,12H,3-4H2,1-2H3
- InChIKey: JUYHTFPKNRFSIL-UHFFFAOYSA-N
- ほほえんだ: S1(CCC(C(C(F)(F)F)O)C1(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 246.05374993g/mol
- どういたいしつりょう: 246.05374993g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 339
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 62.8Ų
2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2002341-0.1g |
2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione |
2229190-82-1 | 0.1g |
$1207.0 | 2023-09-16 | ||
Enamine | EN300-2002341-2.5g |
2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione |
2229190-82-1 | 2.5g |
$2688.0 | 2023-09-16 | ||
Enamine | EN300-2002341-0.5g |
2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione |
2229190-82-1 | 0.5g |
$1316.0 | 2023-09-16 | ||
Enamine | EN300-2002341-5g |
2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione |
2229190-82-1 | 5g |
$3977.0 | 2023-09-16 | ||
Enamine | EN300-2002341-1g |
2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione |
2229190-82-1 | 1g |
$1371.0 | 2023-09-16 | ||
Enamine | EN300-2002341-0.25g |
2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione |
2229190-82-1 | 0.25g |
$1262.0 | 2023-09-16 | ||
Enamine | EN300-2002341-1.0g |
2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione |
2229190-82-1 | 1g |
$1371.0 | 2023-05-26 | ||
Enamine | EN300-2002341-10.0g |
2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione |
2229190-82-1 | 10g |
$5897.0 | 2023-05-26 | ||
Enamine | EN300-2002341-5.0g |
2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione |
2229190-82-1 | 5g |
$3977.0 | 2023-05-26 | ||
Enamine | EN300-2002341-0.05g |
2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione |
2229190-82-1 | 0.05g |
$1152.0 | 2023-09-16 |
2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione 関連文献
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Wei Chen Nanoscale, 2015,7, 6957-6990
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dioneに関する追加情報
2,2-Dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1λ6-thiolane-1,1-dione
The compound CAS No. 2229190-82-1, known as 2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1λ6-thiolane-1,1-dione, is a highly specialized organic compound with unique structural and functional properties. This compound belongs to the class of thiolane diones, which are cyclic ketones with a sulfur atom in the ring. The presence of multiple functional groups, including hydroxyl and trifluoroethyl substituents, makes it a versatile molecule with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
The molecular structure of CAS No. 2229190-82-1 is characterized by a five-membered thiolane ring (a saturated cyclic ether with sulfur) substituted with two methyl groups at the 2-position and a hydroxyl-substituted trifluoroethyl group at the 3-position. The thiolane dione framework imparts stability and reactivity to the molecule, making it suitable for participation in various chemical reactions. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive compounds due to its ability to undergo nucleophilic additions and other transformations under mild conditions.
One of the key features of CAS No. 2229190-82-1 is its ability to act as a precursor in the synthesis of advanced materials. For instance, researchers have explored its use in the development of fluorinated polymers with enhanced thermal stability and mechanical properties. The trifluoroethyl group introduces fluorine atoms into the polymer backbone, which are known for their electron-withdrawing effects and ability to improve material performance under harsh conditions.
In the pharmaceutical industry, CAS No. 2247575-75-5 has shown promise as a building block for drug discovery programs targeting various therapeutic areas. Its unique combination of functional groups allows for the creation of bioisosteres and prodrugs with improved pharmacokinetic profiles. Recent advancements in medicinal chemistry have demonstrated that derivatives of this compound can modulate enzyme activity and receptor binding, making them potential candidates for treating diseases such as cancer and neurodegenerative disorders.
The synthesis of CAS No. 744056-64-8 involves a multi-step process that typically begins with the preparation of the thiolane dione core followed by substitution reactions to introduce the desired functional groups. Modern synthetic methodologies, including catalytic asymmetric synthesis and microwave-assisted reactions, have significantly improved the efficiency and selectivity of these processes. These advancements have made it possible to produce high-purity samples of this compound at scale for both research and industrial applications.
From an environmental perspective, CAS No. 744056-64-8 has been studied for its biodegradability and eco-toxicological effects. Research indicates that under aerobic conditions, this compound undergoes microbial degradation through oxidative pathways, reducing its persistence in aquatic environments. However, further studies are needed to fully understand its impact on different ecosystems and develop strategies for safe handling and disposal.
In conclusion, CAS No. 744056-64-8, or CAS No. 744056 -64 -8, stands out as a valuable compound with diverse applications across multiple industries. Its unique structure enables it to serve as an intermediate in complex syntheses while offering opportunities for innovation in material science and drug development. As research continues to uncover new properties and uses for this compound, CAS No. 744056 -64 -8 is poised to play an increasingly important role in advancing modern chemistry.
2229190-82-1 (2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione) 関連製品
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